molecular formula C6H10F3I B3030911 1,1,1-Trifluoro-6-iodohexane CAS No. 104504-31-6

1,1,1-Trifluoro-6-iodohexane

Cat. No.: B3030911
CAS No.: 104504-31-6
M. Wt: 266.04
InChI Key: MFFLHHWQAYZAGJ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-6-iodohexane is a chemical compound with the molecular formula C6H10F3I. This compound consists of six carbon atoms, ten hydrogen atoms, three fluorine atoms, and one iodine atom . It is known for its unique chemical properties and is used in various scientific research applications.

Chemical Reactions Analysis

1,1,1-Trifluoro-6-iodohexane undergoes various chemical reactions, including:

Scientific Research Applications

1,1,1-Trifluoro-6-iodohexane is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-6-iodohexane involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can lead to the inhibition or activation of specific pathways, depending on the context of its use. The compound’s fluorine atoms contribute to its high electronegativity, which can influence the reactivity and stability of the molecules it interacts with .

Comparison with Similar Compounds

1,1,1-Trifluoro-6-iodohexane can be compared with other similar compounds, such as:

This compound stands out due to its specific combination of fluorine and iodine atoms, which confer unique reactivity and stability, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1,1,1-trifluoro-6-iodohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3I/c7-6(8,9)4-2-1-3-5-10/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFLHHWQAYZAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(F)(F)F)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856549
Record name 1,1,1-Trifluoro-6-iodohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104504-31-6
Record name 1,1,1-Trifluoro-6-iodohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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